molecular formula C19H20ClNO2 B2798870 [3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](3-chlorophenyl)methanone CAS No. 478048-69-0

[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](3-chlorophenyl)methanone

Cat. No. B2798870
M. Wt: 329.82
InChI Key: VASIBLKLOJMDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](3-chlorophenyl)methanone, also known as BIX-01294, is a small molecule inhibitor that has been extensively studied for its potential in epigenetic research. It was first synthesized in 2007 and has since been used in a variety of scientific applications.

Scientific Research Applications

Neuroprotective Activity

One significant application of related benzoxazine derivatives is in neuroprotection. Largeron et al. (2001) demonstrated the neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants in a model of brain damage mimicking the lesions underlying cerebral palsy. These compounds showed effectiveness in preventing ATP level decreases caused by hypoxia in astrocytes and were powerful neuroprotective agents in vivo, offering insights into potential therapeutic applications for neurodegenerative diseases (Largeron et al., 2001).

Antibacterial Activity

Kadian et al. (2012) synthesized benzoxazine analogues and evaluated their antibacterial activity against various strains such as E. coli, Staphylococcus aureus, and others. Their findings highlight the potential of benzoxazine derivatives as antibacterial agents, with some compounds showing significant activity against K.pneumoniae and E. faecalis (Kadian et al., 2012).

Chemical Synthesis and Transformations

The versatility of benzoxazine compounds in chemical transformations is notable. For instance, Largeron and Fleury (1998) discussed a convenient two-step one-pot electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives possessing anti-stress oxidative properties, showcasing the compound's synthetic flexibility and potential for generating novel derivatives with significant biological activities (Largeron & Fleury, 1998).

Ring-Opening Polymerization

Liang et al. (2012) synthesized and characterized benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes, demonstrating their application in the ring-opening polymerization of cyclic esters. This research highlights the compound's utility in polymer science, particularly in synthesizing polymers with specific properties (Liang et al., 2012).

properties

IUPAC Name

(3-tert-butyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-19(2,3)17-12-23-16-10-5-4-9-15(16)21(17)18(22)13-7-6-8-14(20)11-13/h4-11,17H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASIBLKLOJMDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666354
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](3-chlorophenyl)methanone

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